Cas no 866145-30-4 (4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)

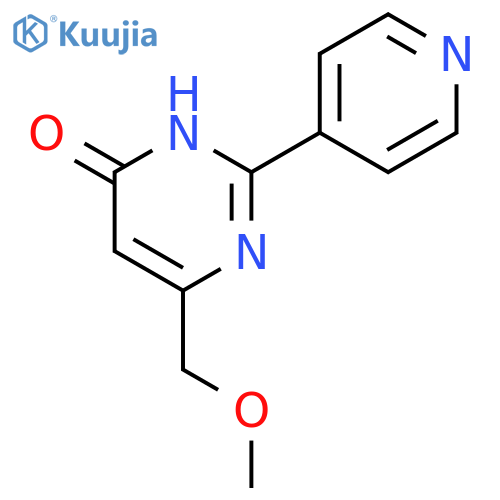

866145-30-4 structure

商品名:4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-

CAS番号:866145-30-4

MF:C11H11N3O2

メガワット:217.22394

MDL:MFCD16662591

CID:718837

4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)- 化学的及び物理的性質

名前と識別子

-

- 4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-

- 6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one

-

- MDL: MFCD16662591

4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB370475-500 mg |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; . |

866145-30-4 | 500mg |

€579.60 | 2023-04-26 | ||

| abcr | AB370475-1 g |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; . |

866145-30-4 | 1g |

€1115.20 | 2023-04-26 | ||

| abcr | AB370475-500mg |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; . |

866145-30-4 | 500mg |

€579.60 | 2025-02-16 | ||

| A2B Chem LLC | AC25311-1g |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |

866145-30-4 | >95% | 1g |

$1116.00 | 2024-04-19 | |

| abcr | AB370475-1g |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(3H)-one; . |

866145-30-4 | 1g |

€1115.20 | 2025-02-16 | ||

| A2B Chem LLC | AC25311-10mg |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |

866145-30-4 | >95% | 10mg |

$240.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401461-1g |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4(1H)-one |

866145-30-4 | 97% | 1g |

¥5027.00 | 2024-04-27 | |

| Chemenu | CM526784-1g |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |

866145-30-4 | 97% | 1g |

$513 | 2023-02-01 | |

| A2B Chem LLC | AC25311-5mg |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |

866145-30-4 | >95% | 5mg |

$214.00 | 2024-04-19 | |

| A2B Chem LLC | AC25311-1mg |

6-(Methoxymethyl)-2-(pyridin-4-yl)pyrimidin-4-ol |

866145-30-4 | >95% | 1mg |

$201.00 | 2024-04-19 |

4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)- 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

866145-30-4 (4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:866145-30-4)4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-

清らかである:99%

はかる:1g

価格 ($):471.0